o-Cresol-d8

説明

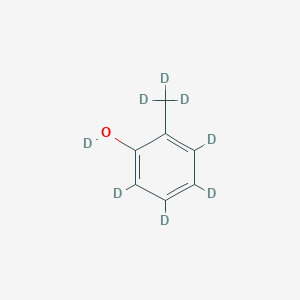

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4-tetradeuterio-5-deuteriooxy-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-IWRLGKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583731 | |

| Record name | 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-65-2 | |

| Record name | 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Cresol-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Incorporation Methodologies

Strategies for Deuterium (B1214612) Labeling and Enrichment of o-Cresol (B1677501) Precursors

Deuterium labeling of aromatic compounds, including cresols, can be achieved through various methods, often involving hydrogen isotope exchange (HIE) reactions researchgate.netsnnu.edu.cnresearchgate.net. These methods aim to replace hydrogen atoms with deuterium atoms on the aromatic ring and the methyl group.

One approach involves acid-catalyzed hydrogen isotope exchange in deuterated solvents like deuterium oxide (D₂O) researchgate.netrsc.orgosti.gov. This method can lead to the incorporation of deuterium onto the aromatic ring, particularly at positions ortho and para to activating groups like the hydroxyl group in o-cresol researchgate.net. Studies on the acid-catalyzed detritiation (exchange with tritium) of p-cresol (B1678582) in water and deuterium oxide have provided insights into the kinetics of such exchange reactions on cresols rsc.orgosti.gov.

Another strategy involves transition metal-catalyzed deuteration, which can offer better control over regioselectivity snnu.edu.cnresearchgate.net. Palladium catalysts, for instance, have been used in H-D exchange reactions mdpi.com. Recent advances include the use of nanostructured iron catalysts for the selective deuteration of (hetero)arenes, including phenols, using D₂O under hydrogen pressure nih.gov. This method has been demonstrated to be scalable for the synthesis of deuterium-containing products nih.gov.

Deuterium can also be introduced through reductive deuteration or dehalogenative deuteration strategies researchgate.net. These methods typically involve starting materials that contain halogens or reducible groups at the positions where deuterium is to be incorporated.

For specific labeling of the methyl group in o-cresol, synthetic routes starting from deuterated precursors, such as a methyl group already containing deuterium, would be necessary. The PubChem entry for o-Cresol-d8 lists synonyms indicating deuterium incorporation in both the methyl group and the aromatic ring, such as "Phen-2,3,4,5-d4-ol-d, 6-(methyl-d3)-" and "1-Methyl-d3-2-hydroxy-d-benzene-d4", suggesting potential synthetic routes that lead to such labeling patterns nih.gov.

Chemo-Enzymatic Approaches for Targeted Isotopic Incorporation

Chemo-enzymatic synthesis combines chemical and enzymatic steps to achieve selective isotopic labeling d-nb.inforesearchgate.netnih.gov. While much of the research in this area has focused on amino acids and other complex molecules d-nb.inforesearchgate.net, the principles can potentially be applied to the synthesis of specifically labeled cresols.

Enzymes can catalyze highly selective reactions, including hydrogen isotope exchange, at specific positions within a molecule d-nb.inforesearchgate.net. For example, some enzymes are known to catalyze H/D exchange at alpha or beta carbons of amino acids researchgate.net. Applying similar enzymatic approaches to o-cresol precursors could allow for targeted deuterium incorporation at specific positions on the aromatic ring or the methyl group that are difficult to achieve solely through chemical methods.

Research into the enzymatic degradation of cresols by bacteria has shown that enzymes like glycyl radical enzymes can initiate reactions that involve isotope fractionation researchgate.netnih.govasm.org. While this relates to the natural abundance of isotopes and biodegradation studies, understanding the enzymatic mechanisms involved could potentially inform strategies for enzyme-catalyzed deuterium incorporation during synthesis.

Chemo-enzymatic routes often involve the enzymatic modification of chemically synthesized labeled precursors or the enzymatic synthesis of labeled building blocks that are then used in chemical synthesis nih.gov. This allows for precise control over the position and level of isotopic enrichment.

Analytical Assessment of Deuterium Purity and Positional Isotopic Distribution in this compound Syntheses

Determining the isotopic purity and the positional distribution of deuterium in synthesized this compound is crucial for confirming the success of the labeling strategy and for its intended applications rsc.orgresearchgate.net. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the site-specific deuterium content and confirming the positional isotopic distribution rsc.orgresearchgate.netrug.nl. ¹H NMR can be used to evaluate residual proton signals at different positions, while ²H NMR directly detects the deuterium atoms and provides information about their locations researchgate.net. ¹³C NMR can also provide insights into site-specific deuteration through the observation of deuterium-induced isotope shifts on neighboring carbon resonances researchgate.net.

Combining HRMS and NMR techniques provides a comprehensive strategy for evaluating both the isotopic enrichment and the structural integrity of deuterium-labeled compounds rsc.org. Gas chromatography-mass spectrometry (GC/MS) can also be used for analyzing isotopic purity and distribution, particularly for volatile compounds like o-cresol researchgate.netimreblank.ch. Compound-specific isotope analysis (CSIA), often coupled with GC-IRMS, is used in environmental studies to analyze isotope fractionation, highlighting the precision achievable in isotopic analysis researchgate.net.

Advanced Analytical Techniques Employing O Cresol D8

Mass Spectrometry (MS)-Based Methodologies

The use of o-Cresol-d8 is particularly prevalent in gas chromatography-mass spectrometry (GC-MS) and its hyphenated techniques. Its isotopic label provides a distinct mass signal, allowing it to serve as an effective internal standard for the quantification of unlabeled o-cresol (B1677501) and other structurally similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for separating and identifying volatile and semivolatile organic compounds. The incorporation of this compound as an internal standard in GC-MS methods helps to improve the precision and accuracy of measurements by accounting for variations throughout the analytical process, from sample preparation to injection and detection.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that uses isotopically enriched standards, such as this compound, to determine the concentration of native analytes in a sample. In this method, a known amount of the labeled internal standard is added to the sample before extraction and analysis. The ratio of the analyte's signal to the internal standard's signal is measured by GC-MS. Since the labeled and unlabeled compounds behave very similarly during sample preparation and chromatography, the ratio of their signals remains constant, allowing for precise quantification even if some loss of analyte occurs during sample processing. IDMS is considered a definitive method due to its high accuracy and ability to compensate for matrix effects and analyte losses. epa.govepa.gov

HS-SPME-GC-MS is a sample preparation and analytical technique used for the analysis of volatile and semivolatile compounds in various matrices. It involves extracting analytes from the headspace above a sample onto a solid-phase microextraction fiber, followed by thermal desorption of the analytes in the GC injector and subsequent GC-MS analysis. This compound is used as an internal standard in HS-SPME-GC-MS methods for the determination of o-cresol and other related compounds in matrices such as urine and wastewater. researchgate.netebi.ac.ukscielo.org.za The addition of the deuterated internal standard to the sample before the SPME step helps to correct for variations in extraction efficiency and injection volume, improving the quantitative accuracy of the method. Studies have demonstrated the effectiveness of using this compound in HS-SPME-GC-MS for the determination of urinary o- and m-cresol (B1676322), showing good linearity, precision, and limits of detection. researchgate.netebi.ac.uk

GC-MS/MS, particularly when operated in Multiple Reaction Monitoring (MRM) mode, offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS. This is achieved by selecting specific precursor ions and monitoring their fragmentation into specific product ions. This compound is utilized as an internal standard in GC-MS/MS (MRM) methods for the analysis of o-cresol and other target compounds in complex matrices. au.dkshimadzu.comthermofisher.comhpst.czgcms.cz The use of MRM transitions for both the analyte and the deuterated internal standard provides high specificity, reducing potential interferences from the sample matrix. This is particularly valuable in the analysis of semivolatile organic compounds (SVOCs) in environmental samples or food simulants. au.dkshimadzu.comthermofisher.com The distinct MRM transitions for this compound (e.g., 114.8 > 85.1) and o-cresol (e.g., 108.00 > 77.00 or 108.00 > 79.00) allow for their simultaneous and selective detection and quantification. au.dkshimadzu.com

An example of MRM transitions for o-cresol and this compound in a GC-MS/MS method:

| Compound | Type | Quantifying Transition (m/z) | CE | Reference Transition (m/z) | CE |

| o-Cresol | Target | 108.00 > 77.00 | 27 | 108.00 > 79.00 | 18 |

| This compound | ISTD | 114.8 > 85.1 | - | - | - |

Note: CE refers to Collision Energy. Specific MRM transitions and CEs may vary depending on the instrument and method. au.dkshimadzu.com

While GC-ECD is typically used for the detection of electron-capturing compounds (e.g., halogenated hydrocarbons), the outline mentions its use with deuterated analogs. Although cresols themselves are not strongly electron-capturing, derivatization can introduce electron-capturing groups. Some studies involving the analysis of alkylphenols, including cresols, by GC-ECD have employed derivatization with pentafluorobenzoyl chloride, which introduces a strongly electron-capturing pentafluorobenzoyl group. dphen1.comuib.no In such methods, a deuterated analog like this compound, if derivatized similarly, could potentially be used as an internal standard, although the primary detection mechanism is based on electron capture rather than mass-to-charge ratio. The use of deuterated internal standards in GC-ECD methods can help to improve quantitative accuracy by compensating for variations in sample preparation and injection. dphen1.com

Semivolatile Organic Compounds (SVOCs) are a broad class of organic compounds that fall between volatile and non-volatile compounds in terms of their physical properties. o-Cresol is classified as an SVOC and is included in standard methods for SVOC analysis, such as those developed by the U.S. EPA (e.g., EPA Method 8270). shimadzu.comthermofisher.comhpst.czepa.govepa.gov this compound is frequently used as an internal standard in GC-MS and GC-MS/MS methods for the analysis of SVOCs in various environmental matrices, including water, soil, and waste extracts. shimadzu.comthermofisher.comhpst.czepa.gov Its use is crucial for accurate quantification of o-cresol and other SVOCs in complex environmental samples where matrix effects and potential analyte losses during extraction and analysis are significant concerns. The application of this compound in SVOC analysis by GC-MS/MS in MRM mode, as discussed in section 3.1.1.3, provides enhanced selectivity and sensitivity for the determination of o-cresol in these challenging matrices. shimadzu.comthermofisher.comhpst.cz

Data from SVOC analysis methods often includes parameters like retention times and method detection limits. For example, in an EPA Method 8270E analysis using GC-MS/MS, o-cresol has a reported retention time. shimadzu.com

| Compound | Type | Retention Time (min) |

| 2-Methylphenol(o-Cresol) | Target | 5.670 |

Note: Retention times can vary depending on the specific GC column and method parameters. shimadzu.com

The use of deuterated internal standards like this compound in SVOC analysis methods helps ensure method performance criteria are met, including calibration linearity and accuracy. shimadzu.comthermofisher.comhpst.cz

Gas Chromatography-Electron Capture Detection (GC-ECD) with Deuterated Analogs

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

This compound is frequently employed as an internal standard in LC-MS/MS methods for the quantification of o-cresol and related compounds in complex matrices, such as biological samples. The use of a stable isotope-labeled internal standard like this compound is crucial in LC-MS/MS because it can mimic the behavior of the analyte (non-deuterated o-cresol) during sample preparation, chromatography, and ionization, compensating for potential variations and matrix effects that can influence analytical accuracy and precision researchgate.netirsst.qc.ca.

Research has demonstrated the application of LC-MS/MS for the analysis of o-cresol as a biomarker for toluene (B28343) exposure in human urine researchgate.netirsst.qc.ca. In such methods, o-cresol conjugates are typically hydrolyzed to free o-cresol before analysis researchgate.netirsst.qc.ca. The addition of a deuterated internal standard, such as this compound or p-cresol-d8 (B69253), at an early stage of sample preparation is a common practice to ensure reliable quantification researchgate.netplos.org. The LC-MS/MS method involves chromatographic separation, often using reverse-phase columns, followed by detection using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode researchgate.netirsst.qc.ca. This allows for the specific detection and quantification of the target analyte and the deuterated internal standard based on their characteristic mass transitions.

For example, an ultrahigh-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method for analyzing o-cresol in hydrolyzed human urine utilized dansyl chloride derivatization to enhance signal intensity, and this method is suitable for biological monitoring of toluene exposure researchgate.netirsst.qc.ca. While the specific deuterated standard used in all instances is not always explicitly stated as this compound in the provided snippets, the principle of using a deuterated cresol (B1669610) analog (like p-cresol-d8 or generally deuterated o-cresols) as an internal standard in LC-MS/MS for cresol analysis is well-established researchgate.netplos.orgresearchgate.net. The distinct mass-to-charge ratio (m/z) of this compound (M+8 mass shift compared to o-cresol) allows for its clear differentiation from the endogenous analyte in the mass spectrometer sigmaaldrich.com.

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Fingerprinting

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to measure the relative abundance of stable isotopes in a sample, providing an isotopic fingerprint that can reveal information about the origin, history, and transformations of a compound researchgate.netepa.govchiron.noelementar.comotsuka.co.jpthermofisher.com. While IRMS typically focuses on measuring natural abundance variations of isotopes like ¹³C/¹²C, ²H/¹H (D/H), ¹⁵N/¹⁴N, and ¹⁸O/¹⁶O, stable isotope-labeled compounds like this compound are invaluable in IRMS-based studies, particularly for investigating isotopic fractionation during physical, chemical, or biological processes researchgate.netasm.orgasm.org.

The introduction of a highly enriched deuterated compound, such as this compound, into a system allows researchers to track the fate and transformation of the non-deuterated analog by observing changes in the isotope ratio of the remaining or transformed substance researchgate.netasm.orgasm.org. This is based on the principle that kinetic isotope effects can cause preferential reaction or transformation of the lighter isotopologue (e.g., o-cresol) compared to the heavier one (this compound) researchgate.netasm.orgasm.org.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a hyphenated technique that couples the separation power of gas chromatography with the isotopic measurement capabilities of IRMS researchgate.netepa.govchiron.no. In GC-C-IRMS, analytes separated by GC are passed through a combustion furnace, typically at high temperatures (e.g., 1000-1800°C), where they are converted into simple gases like CO₂ and H₂O epa.govasm.orgasm.org. These gases are then introduced into the IRMS for the determination of their isotopic composition (e.g., ¹³C/¹²C or ²H/¹H) epa.govchiron.noasm.orgasm.org.

GC-C-IRMS is widely used for compound-specific isotope analysis (CSIA), allowing the isotopic signature of individual compounds within a complex mixture to be determined researchgate.netepa.govchiron.no. While direct analysis of this compound by GC-C-IRMS would primarily show its highly enriched deuterium (B1214612) content, its significance in GC-C-IRMS studies often lies in its use as a tracer or internal standard to investigate the isotopic fractionation of non-deuterated o-cresol or related compounds during processes like biodegradation or chemical reactions researchgate.netasm.orgasm.org. By monitoring the change in the ratio of o-cresol to this compound or the isotopic composition of the remaining o-cresol using GC-C-IRMS, researchers can gain insights into the reaction mechanisms and the extent of transformation researchgate.netasm.orgasm.org. Studies on toluene degradation, for instance, have utilized per-deuterated toluene-d8 (B116792) in conjunction with GC-C-IRMS to study hydrogen isotope fractionation researchgate.netasm.orgasm.org. This principle is transferable to studies involving o-cresol and this compound.

Comparative Analysis with Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)

LC-IRMS is another hyphenated technique that couples liquid chromatography with IRMS thermofisher.comuni-tuebingen.de. Unlike GC-C-IRMS, which is suitable for volatile and semi-volatile compounds, LC-IRMS is better suited for the analysis of non-volatile or thermally labile compounds thermofisher.comuni-tuebingen.de. In LC-IRMS, the liquid effluent from the LC is typically passed through an interface that converts the analytes into a gas (e.g., CO₂) for isotopic analysis by IRMS thermofisher.comuni-tuebingen.de. This conversion often involves oxidation or other chemical reactions uni-tuebingen.de.

While GC-C-IRMS is the more common technique for analyzing relatively volatile compounds like cresols, LC-IRMS can be applied to more polar or less volatile derivatives or metabolites of o-cresol. The comparative analysis between GC-C-IRMS and LC-IRMS can be valuable when studying compounds that exist in different forms (e.g., free o-cresol vs. conjugated metabolites) or when different analytical approaches are needed based on sample matrix or analyte properties. For instance, LC-IRMS has been used to analyze aminopolyphosphonates, which are non-volatile, to determine their carbon isotopic composition uni-tuebingen.de. Although direct applications of this compound specifically analyzed by LC-IRMS are not detailed in the provided snippets, the technique's relevance lies in its potential to analyze deuterated or non-deuterated o-cresol derivatives that are not amenable to GC-C-IRMS, providing complementary isotopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of molecules tutorchase.comthieme-connect.de. Deuterated compounds and solvents play a critical role in NMR, particularly in ¹H NMR spectroscopy tutorchase.comthieme-connect.delabinsights.nlsigmaaldrich.comucla.edu. Deuterium nuclei (²H) have different magnetic properties compared to protons (¹H), and their signals appear at different frequencies, effectively being "invisible" in a standard ¹H NMR spectrum tutorchase.comlabinsights.nl.

High-Resolution NMR for Structural Elucidation and Isotopic Characterization

High-resolution NMR, including ¹H NMR and ¹³C NMR, can be used to characterize the structure and isotopic composition of molecules. For this compound, high-resolution NMR can confirm the positions and extent of deuterium labeling. While standard ¹H NMR of non-deuterated o-cresol shows signals for the aromatic protons, the methyl protons, and the hydroxyl proton chemicalbook.comnih.govbmrb.io, the ¹H NMR spectrum of this compound would show significantly reduced or absent signals at the positions where deuterium has been substituted nih.govsigmaaldrich.comisotope.comlgcstandards.com. Conversely, ²H NMR could directly detect the deuterium nuclei, providing information about the specific sites of deuteration.

High-resolution ¹³C NMR can also provide structural information. While the ¹³C chemical shifts of this compound would be similar to those of non-deuterated o-cresol, the coupling patterns to adjacent deuterium atoms would differ from those to protons, providing further confirmation of the deuterium labeling pattern.

Role of Deuterated Solvents in Overcoming Signal Overlap (e.g., in HSQC)

In NMR spectroscopy, the signals from the solvent can be very intense due to the high concentration of solvent molecules compared to the analyte tutorchase.comthieme-connect.de. This can lead to severe overlap with the signals from the analyte, making spectral analysis difficult or impossible tutorchase.comthieme-connect.de. Deuterated solvents are routinely used in NMR to overcome this problem tutorchase.comlabinsights.nlsigmaaldrich.comucla.edu. By using a solvent where the hydrogen atoms have been replaced by deuterium (e.g., CDCl₃, DMSO-d₆, D₂O), the intense solvent signal in the ¹H NMR spectrum is shifted or eliminated, allowing the signals from the analyte's protons to be clearly observed and analyzed tutorchase.comthieme-connect.delabinsights.nlucla.edu.

For a deuterated compound like this compound, analysis by NMR would typically be performed in a different deuterated solvent to avoid interference from any residual protons in the solvent. This is particularly important in advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates ¹H and ¹³C nuclei that are directly bonded researchgate.netbmrb.io. In HSQC, the use of a deuterated solvent is essential to prevent overwhelming signals from the solvent's protons and carbons, enabling the clear observation of correlations between the protons and carbons of the analyte, this compound. This allows for the unambiguous assignment of ¹H and ¹³C signals and confirmation of the molecular structure and deuterium incorporation pattern.

While this compound itself is a deuterated compound, the principles of using deuterated solvents for NMR analysis of any compound, including deuterated ones, are fundamental to obtaining high-quality, interpretable spectra by minimizing solvent signal interference tutorchase.comthieme-connect.delabinsights.nlsigmaaldrich.comucla.edu.

Low Frequency Spectroscopy of Deuterated o-Cresol

Low-frequency spectroscopy, encompassing techniques such as far-infrared (FIR) and terahertz (THz) spectroscopy, provides valuable insights into the vibrational modes, particularly torsional and intermolecular vibrations, of molecules. The terahertz range, typically defined between 0.1 and 10 THz, corresponds to wavenumbers from approximately 3.33 to 333 cm⁻¹, making it suitable for studying these low-energy phenomena. nih.govamericanpharmaceuticalreview.coms-a-s.org Deuteration can significantly impact these low-frequency modes due to changes in mass and altered vibrational couplings.

Studies investigating the low-frequency spectra of o-cresol and its deuterated analogue (specifically hydroxyl-deuterated o-cresol, o-cresol-OD) have been conducted to understand their torsional behavior and conformational isomers. Early work by Carlson and Fateley examined the low-frequency spectra of o-cresol and deuterated o-cresol (O D) in dilute cyclohexane (B81311) solution. nist.gov Their findings indicated that while the torsional region for o-cresol was complex, showing three bands of equal intensity, the deuterated analogue exhibited only one torsional band. nist.gov This observation made it challenging to definitively conclude the number of isomers present for o-cresol based solely on this low-frequency data. nist.gov

Further spectroscopic investigations, including laser induced fluorescence spectra of several torsional transitions, have been reported for hydroxyl deuterated o- and m-cresols. These studies, conducted in a high-resolution molecular beam experiment, allowed for the observation of both cis and trans rotamers. researchgate.net The analysis of these spectra provides detailed information about the energy levels associated with the internal rotation (torsion) of the hydroxyl group relative to the aromatic ring and the methyl group.

While specific detailed data tables from these low-frequency spectroscopic studies on this compound were not extensively available in the immediate search results, the research highlights the sensitivity of low-frequency techniques to the torsional dynamics and conformational landscape of deuterated cresols. The observation of distinct torsional bands and the ability to differentiate rotamers underscore the power of low-frequency spectroscopy in probing the subtle structural and dynamic properties of these molecules.

The instrumentation used in far-infrared and terahertz spectroscopy often includes components sensitive to this energy range. For instance, pyroelectric detectors, commonly fabricated using materials like deuterated triglycine (B1329560) sulfate (B86663) (DTGS), are frequently employed in far-infrared spectrometers. bnl.govresearchgate.net

Research Paradigms and Scholarly Applications of O Cresol D8

Mechanistic Investigations in Organic and Bioorganic Chemistry

The incorporation of deuterium (B1214612) into organic molecules like o-cresol (B1677501) to form o-Cresol-d8 allows researchers to probe reaction mechanisms through the study of kinetic isotope effects and deuterium retention. This provides insights into bond breaking and formation, transition states, and the fate of specific atoms during chemical and enzymatic transformations.

Elucidation of Reaction Pathways through Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are observed when the rate of a reaction is affected by isotopic substitution in a reactant. By comparing the reaction rates of a compound and its deuterated analog, such as o-cresol and this compound, researchers can gain information about the rate-determining step and the involvement of the isotopically labeled atom in that step. A significant primary KIE typically indicates that a bond to the isotopically labeled atom is being broken or formed in the transition state of the rate-limiting step. osti.govprinceton.edu Secondary KIEs, arising from isotopic substitution at atoms not directly involved in bond breaking or formation in the rate-determining step, can still provide insights into changes in hybridization or local environment during the reaction. princeton.edu

While direct studies using this compound to investigate its own reaction pathways via KIEs were not specifically detailed in the search results, the principle of using deuterated compounds like this compound for KIE studies in related systems is well-established. For instance, studies investigating the mechanism of enzymes like benzylsuccinate synthase have utilized d8-toluene to measure KIEs and understand the reaction pathway of toluene (B28343) activation, a process that can ultimately lead to cresol (B1669610) formation. biorxiv.org The measurement of KIEs with deuterated substrates allows for the comparison of experimental values with theoretical calculations, aiding in the validation or rejection of proposed mechanistic pathways. osti.govscience.gov

Deuterium Retention Studies in Aromatic Hydroxylation Mechanisms

Deuterium retention studies are crucial for understanding the fate of hydrogen (or deuterium) atoms during reactions, particularly in complex processes like aromatic hydroxylation. In the context of toluene metabolism, which produces o-cresol, studies using specifically deuterated toluene isomers and enzymes like toluene monooxygenase have provided valuable insights into the hydroxylation mechanism. nih.gov

For example, investigations into the mechanism of toluene 4-monooxygenase (T4MO) using deuterated toluenes, including 4-²H₁-toluene and 3,5-²H₂-toluene, have examined the retention of deuterium in the resulting cresol products (o-, m-, and p-cresol). nih.gov The percentage of deuterium retained in the cresol products relative to the deuterated toluene substrate provides evidence for or against specific reaction intermediates and pathways, such as epoxide formation or direct C-H insertion. nih.gov While these studies focus on the deuterated toluene substrate and the resulting deuterated cresol products (including deuterated o-cresol), they exemplify how analyzing deuterium retention in hydroxylated products, which would include this compound if starting with fully deuterated toluene, helps delineate complex enzymatic reaction mechanisms.

Enzymatic Reaction Pathway Delineation (e.g., Toluene Monooxygenase Systems)

o-Cresol is a known product of the enzymatic oxidation of toluene catalyzed by various toluene monooxygenase (TMO) systems found in bacteria. ontosight.aimetu.edu.trresearchgate.netresearchgate.net These enzymes play significant roles in the biodegradation of aromatic hydrocarbons. Studying the pathways by which TMOs convert toluene to o-cresol and other products is essential for understanding microbial metabolism and developing bioremediation strategies.

Deuterated analogs, including this compound precursors like deuterated toluene, are invaluable in these studies. By using specifically labeled toluenes and analyzing the distribution and isotopic composition of the products, researchers can map the enzymatic steps involved. Toluene 2-monooxygenase, for instance, catalyzes the oxidation of toluene specifically to 2-methylphenol (o-cresol). ontosight.ai Other TMOs, like toluene o-xylene (B151617) monooxygenase (ToMO), can produce a mixture of o-, m-, and p-cresols from toluene. researchgate.netresearchgate.net Deuterium labeling studies, alongside site-directed mutagenesis and structural analyses, help to identify the active sites of these enzymes and the precise mechanisms of oxygen incorporation and substrate transformation. The use of deuterated substrates allows for the observation of isotopic shifts in intermediates and products via techniques like GC-MS, aiding in the unambiguous identification of metabolites and the determination of preferred reaction routes. biorxiv.orgnih.gov

Biomonitoring and Exposure Assessment Methodologies

o-Cresol serves as a crucial biomarker for assessing exposure to toluene, a widely used industrial solvent. unesp.brresearchgate.netirsst.qc.caresearchgate.netoup.comscispace.comeurekakit.com Biomonitoring involves measuring the concentration of a substance or its metabolite in biological matrices to estimate exposure levels. This compound is widely used in these methodologies as an internal standard to ensure the accuracy and reliability of quantitative measurements.

Quantitative Determination of o-Cresol as a Biomarker of Exposure (e.g., to Toluene)

Following exposure to toluene, it is metabolized in the body, primarily in the liver, by cytochrome P450 enzymes (mainly CYP2E1, CYP2B6, CYP2C8, CYP1A2, and CYP1A1) to various metabolites, including o-cresol. unesp.br o-Cresol is then excreted in urine, largely in conjugated forms (glucuronide and sulfate (B86663) conjugates). unesp.brresearchgate.netresearchgate.net Measuring the concentration of o-cresol in urine, typically after hydrolysis to release the free form, provides a reliable indicator of recent toluene exposure. unesp.brresearchgate.netresearchgate.netkosha.or.kr This is particularly useful for monitoring occupational exposure to toluene. researchgate.netresearchgate.netoup.com Studies have shown that urinary o-cresol can be a more sensitive biomarker than hippuric acid, another toluene metabolite, especially at lower exposure levels. unesp.br

Development and Validation of Analytical Protocols for Biological Matrices

The accurate and precise quantification of o-cresol in biological matrices, predominantly urine, requires robust analytical methods. Various chromatographic techniques, including Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are employed for this purpose. unesp.brresearchgate.netirsst.qc.caresearchgate.neteurekakit.comkosha.or.krresearchgate.net

This compound is routinely incorporated into these analytical protocols as an internal standard. unesp.brresearchgate.netresearchgate.netkosha.or.kr An internal standard is a substance with similar chemical and physical properties to the analyte (o-cresol) but is isotopically distinct. Adding a known amount of this compound to biological samples at the beginning of the analytical procedure helps to account for potential variations and losses during sample preparation steps (such as hydrolysis, extraction, and derivatization) and instrumental analysis. unesp.brresearchgate.netresearchgate.netkosha.or.kr The ratio of the peak area of o-cresol to that of this compound in the chromatogram is used for quantification, improving the accuracy and reproducibility of the results. unesp.brkosha.or.kr

Analytical methods for urinary o-cresol quantification typically involve steps such as acid or enzymatic hydrolysis of conjugated o-cresol, liquid-liquid extraction or solid-phase microextraction to isolate the analyte, and sometimes derivatization to enhance volatility or ionization for chromatographic analysis. unesp.brresearchgate.netirsst.qc.caresearchgate.netkosha.or.krresearchgate.net The methods are rigorously validated to determine parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-assay variability), and accuracy (recovery). unesp.brresearchgate.netirsst.qc.caresearchgate.netresearchgate.net The use of this compound as an internal standard is integral to the validation process and routine application of these methods in biomonitoring laboratories. unesp.brresearchgate.netkosha.or.kr

Here is a table summarizing typical performance characteristics reported for analytical methods quantifying urinary o-cresol using this compound as an internal standard:

| Method Type | Matrix | Hydrolysis | Extraction | Derivatization | Internal Standard | LOD | LOQ | Recovery (%) | Precision (RSD%) | Accuracy (%) |

| GC-FID | Urine | Acid researchgate.netkosha.or.kr | Liquid-liquid researchgate.netkosha.or.kr | Not specified/Derivatization for volatility researchgate.net | This compound unesp.brresearchgate.netresearchgate.netkosha.or.kr | 0.03 µg/mL researchgate.net, 10 µg/L researchgate.net | 0.20 µg/mL researchgate.net, 20 µg/L researchgate.net | 95.4-110.6 researchgate.net, 84-104 researchgate.net | < 15 (intra- and inter-assay) unesp.br, 3.0-7.2 (within-series) researchgate.net | < 15 (intra- and inter-assay) unesp.br |

| LC-MS/MS | Urine | Acid irsst.qc.caresearchgate.net | Not specified/Extraction researchgate.net | Dansyl chloride irsst.qc.caresearchgate.net | This compound researchgate.net | 0.06 µM researchgate.net | 0.21 µM researchgate.net | Not specified irsst.qc.caresearchgate.net | 3.2 (intraday), 4.4 (interday) researchgate.net | 99 (using controls) researchgate.net |

| GC-MS | Urine | Enzymatic researchgate.net | Liquid-liquid researchgate.net | BSTFA researchgate.net | This compound researchgate.net | 10 µg/L researchgate.net | 20 µg/L researchgate.net | 84-104 researchgate.net | 3.0-7.2 (within-series) researchgate.net | Not specified researchgate.net |

Note: Data compiled from various sources unesp.brresearchgate.netirsst.qc.caresearchgate.netkosha.or.krresearchgate.net. Units and specific conditions may vary between studies.

The Role of this compound as an Internal Standard in Biomonitoring Assays

o-Cresol is a metabolite of toluene and a biomarker of exposure to this solvent. unesp.brkosha.or.kr Biomonitoring assays are used to measure the concentration of o-cresol in biological samples, such as urine, to assess toluene exposure in occupational and environmental settings. unesp.brkosha.or.krresearchgate.net Due to its structural similarity to unlabeled o-cresol and its distinct mass due to deuterium labeling, this compound is widely employed as an internal standard in these assays. unesp.brkosha.or.krresearchgate.net

The use of this compound as an internal standard helps to improve the accuracy and reliability of quantitative analysis of o-cresol in complex biological matrices like urine. researchgate.net The internal standard is added to samples before the extraction and analysis process. This allows for the correction of variations that may occur during sample preparation, matrix effects, and instrument performance. unesp.brresearchgate.net

Analytical methods for urinary o-cresol often involve acid hydrolysis to release conjugated o-cresol, followed by extraction and analysis using techniques such as gas chromatography-mass spectrometry (GC/MS) or gas chromatography-flame ionization detection (GC-FID). researchgate.netresearchgate.net In these methods, a known amount of this compound is added to the urine sample. The ratio of the peak area of unlabeled o-cresol to that of this compound is then used for quantification. unesp.br Studies have demonstrated that this approach provides good recovery and precision for o-cresol quantification in urine. unesp.brresearchgate.net

For instance, a method for determining urinary o-cresol in the biomonitoring of toluene exposure involved acid hydrolysis of urine samples, addition of this compound as an internal standard, followed by headspace solid-phase microextraction (SPME) and GC/MS analysis. researchgate.net This method was reported to be specific and have good linearity, precision, and low limits of detection. researchgate.net Another GC-FID method for urinary o-cresol quantification also utilized this compound as an internal standard, reporting good recovery and detection limits. researchgate.net

The application of this compound as an internal standard is crucial for accurate assessment of o-cresol levels, which in turn aids in the biological exposure assessment of toluene. kosha.or.kr

Environmental Fate and Degradation Studies

Stable isotope-labeled compounds like this compound play a significant role in understanding the environmental fate and degradation pathways of their unlabeled counterparts. The isotopic difference allows researchers to trace the transformation of the compound in various environmental compartments and to study the mechanisms of degradation processes.

Stable Isotope Fractionation Studies during Microbial Degradation Processes

Microbial degradation is a primary process affecting the fate of organic contaminants in the environment. During biodegradation, kinetic isotope fractionation can occur, where enzymes preferentially cleave bonds involving lighter isotopes (e.g., ¹²C, ¹H) compared to heavier isotopes (e.g., ¹³C, ²H or D). researchgate.netepa.gov This differential reaction rate leads to a change in the stable isotope ratio of the remaining parent compound and the degradation products over time. researchgate.netepa.gov

Stable isotope fractionation analysis (SIFA), particularly compound-specific isotope analysis (CSIA), utilizes these changes in isotope ratios to provide evidence of biodegradation and to potentially identify the degradation pathways involved. researchgate.netepa.govnih.gov Deuterium-labeled compounds like this compound are valuable in such studies, especially for investigating hydrogen isotope fractionation.

Studies on the microbial degradation of aromatic compounds, including cresols and toluene, have utilized stable isotope fractionation to understand reaction mechanisms. For example, research on the bacterial degradation of toluene, which is structurally related to o-cresol, has shown significant hydrogen isotope fractionation, particularly when deuterium is located at the methyl group, the site of initial enzymatic attack. researchgate.netasm.org Per-deuterated toluene-d8 (B116792) has been used in these studies to assess kinetic isotope fractionation during degradation by various bacterial strains under both aerobic and anaerobic conditions. researchgate.netasm.org

While direct studies specifically detailing stable isotope fractionation of this compound during microbial degradation are less extensively reported in the provided search results compared to toluene or other cresol isomers, the principles of SIFA are applicable. Studies on the degradation of o-cresol by microorganisms, such as microalgae, have focused on assessing degradation rates and tolerance levels under different environmental conditions. mdpi.com Future research utilizing this compound could provide detailed insights into the specific enzymatic reactions and associated isotope fractionation patterns during its microbial transformation.

Studies on other cresol isomers, like m-cresol (B1676322) and p-cresol (B1678582), have demonstrated stable carbon isotope fractionation during degradation by sulfate-reducing bacteria, initiated by a fumarate (B1241708) addition reaction. researchgate.netnih.gov The extent of fractionation varied depending on the compound and the bacterial strain. researchgate.netnih.gov These findings suggest that similar studies with this compound could reveal comparable fractionation patterns associated with specific degradation pathways.

Application of Isotope Signatures for Monitoring Biodegradation in Environmental Systems

Compound-specific isotope analysis (CSIA) is increasingly used to assess and monitor in situ biodegradation of organic contaminants in environmental systems, particularly groundwater. researchgate.netepa.gov The changes in isotope ratios of contaminants over time or space can serve as a natural tracer for biodegradation processes. researchgate.netepa.gov

The application of isotope signatures for monitoring biodegradation relies on the principle that biodegradation reactions often lead to significant isotope fractionation. researchgate.netepa.govnih.gov By measuring the isotope ratios (e.g., ¹³C/¹²C, ²H/¹H) of a contaminant at different points in a contaminated plume, researchers can infer whether biodegradation is occurring and, in some cases, estimate the extent of degradation. researchgate.netepa.gov

While direct studies using the isotope signature of this compound to monitor the biodegradation of unlabeled o-cresol in environmental systems are not explicitly detailed, the broader application of stable isotope signatures for monitoring the biodegradation of cresols and other aromatic hydrocarbons is well-established. researchgate.netnih.gov Studies have characterized carbon enrichment factors for the microbial degradation of phenol (B47542) and other cresol isomers under different conditions, demonstrating the potential of CSIA for detecting these processes in the environment. nih.gov

The use of this compound in laboratory or field experiments could help to further refine the understanding of isotope fractionation specific to o-cresol biodegradation pathways. By observing how the deuterium content of this compound changes as it is degraded by environmental microbial communities, researchers can gain insights into the specific reactions involved and develop more accurate methods for monitoring natural attenuation or engineered bioremediation strategies for o-cresol contamination.

Metabolomics and Metabolic Pathway Tracing Research

Stable isotope-labeled compounds are indispensable tools in metabolomics and metabolic pathway tracing research. chromservis.eunih.gov Metabolomics aims to identify and quantify the complete set of metabolites in a biological system, while metabolic pathway tracing uses labeled substrates to map the flow of atoms through biochemical reactions. chromservis.eunih.gov

Analysis of Specific Metabolic Pathway Activity via Labeled Metabolites

Stable isotope-labeled compounds like this compound are valuable tools for tracing and quantifying metabolites within specific biological pathways. By introducing a labeled compound into a biological system, researchers can follow its metabolic fate and analyze the activity of enzymes and pathways involved in its transformation. While the search results did not provide specific examples of this compound being directly used to analyze a metabolic pathway activity via its labeled metabolites, the principle of using stable isotope-labeled compounds for metabolic research is well-established. For instance, 13C-labeled glucose is used to track glucose metabolism, and 15N-labeled compounds are used to study nitrogen cycling in ecosystems. The non-deuterated o-cresol is a minor urinary metabolite of toluene, formed by the catalytic action of CYP2E1, CYP1A2, and CYP2B6. unesp.br This suggests that this compound could potentially be used in studies investigating the metabolic fate of o-cresol itself or related compounds, allowing for precise quantification of metabolites formed through specific enzymatic reactions.

Physiologically Based Pharmacokinetic (PBPK) Modeling of Metabolite Excretion

Physiologically Based Pharmacokinetic (PBPK) models are used to predict the concentration of a chemical in various tissues and bodily fluids based on physiological, physical, and chemical parameters. nih.gov These models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. o-Cresol, as a metabolite of toluene, has been incorporated into PBPK models to simulate its urinary excretion. psu.eduoup.comresearchgate.net A PBPK model for o-cresol excretion was proposed by Tardif et al. (2002). psu.eduoup.com These models utilize parameters such as stoichiometric yield from parent compound metabolism and first-order urinary excretion rates. psu.edu While the search results specifically mention the PBPK modeling of o-cresol excretion, the use of a labeled standard like this compound is essential in providing accurate experimental data for validating and refining these models. By using this compound as an internal standard in analytical methods, researchers can precisely quantify the amount of endogenous or administered o-cresol and its metabolites, thereby improving the accuracy of PBPK model predictions for metabolite excretion. Experimental data on urinary o-cresol concentrations, often corrected for creatinine, are used to evaluate and optimize PBPK models. researchgate.net

Method Validation and Quality Assurance in Analytical Science

This compound plays a significant role in ensuring the accuracy, precision, and reliability of analytical methods used for the quantification of o-cresol and related compounds in various matrices. Its isotopic purity (commonly 98 atom % D or higher) and chemical purity make it suitable for use as an internal standard. sigmaaldrich.comsigmaaldrich.comisotope.com

Protocols for Method Validation and Calibration using Deuterated Standards

Deuterated standards like this compound are widely used in analytical chemistry for method validation and calibration, particularly in techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.netau.dknih.gov The principle behind using deuterated internal standards is that they behave similarly to the analyte of interest during sample preparation and analysis but can be distinguished by mass spectrometry due to the mass difference introduced by the deuterium atoms. nih.gov This allows for correction of variations that occur during sample processing, injection, and analysis, leading to improved accuracy and reproducibility. nih.gov

Protocols for method validation using deuterated standards typically involve:

Preparation of Calibration Standards: Known concentrations of the analyte (o-cresol) are spiked into a relevant matrix (e.g., urine, food simulant) along with a fixed amount of the deuterated internal standard (this compound). researchgate.netresearchgate.netau.dkchromsystems.com

Sample Preparation: Samples are processed using the established method, which may involve steps like hydrolysis, extraction (e.g., headspace solid-phase microextraction (SPME) or liquid-liquid extraction), and concentration. unesp.brresearchgate.netresearchgate.net The internal standard is added either before or during the extraction process. unesp.brresearchgate.netresearchgate.net

Instrumental Analysis: The prepared samples are analyzed by GC-MS or GC-FID. researchgate.netresearchgate.net The mass spectrometer is set to detect specific ions for both the analyte and the internal standard. oup.comau.dk

Calibration Curve Generation: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in the calibration standards. au.dk

Validation Parameters: The method is validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netresearchgate.netau.dkumweltbundesamt.de

This compound has been specifically used as an internal standard in GC/MS methods for the determination of o-cresol in human urine, a common biomarker of toluene exposure. researchgate.netresearchgate.net In these methods, this compound is added to urine samples after hydrolysis of cresol conjugates, and the analytes are then analyzed by GC/MS. researchgate.netresearchgate.net This approach helps to ensure the accuracy of the results by compensating for potential matrix effects and variations in the analytical procedure. researchgate.net Deuterated internal standards are also used in methods for analyzing food packaging substances in food simulants by GC-MS/MS, contributing to adequate sensitivity and accuracy. au.dk

Assessment of Analytical Precision, Accuracy, and Reproducibility

The use of this compound as an internal standard is instrumental in assessing and improving the precision, accuracy, and reproducibility of analytical methods.

Precision: Precision refers to the agreement among independent measurements of the same sample. compalab.org By using an internal standard, variations in injection volume, sample recovery, and instrument response can be normalized, leading to improved precision. Studies quantifying o-cresol in urine using this compound as an internal standard have reported good within- and between-run precision, with coefficients of variation typically below 15%. researchgate.netresearchgate.net For example, one method reported intraday and interday precision coefficient of variation of 0.41%, 0.64%, and 0.89%, 0.86% for urine samples spiked with o-cresol standards. researchgate.net Another method for determining o- and m-cresol in urine using this compound as an internal standard reported within- and between-run precision (as coefficient of variation) of <15% and <19%, respectively. researchgate.net

Accuracy: Accuracy relates to the closeness of a measured value to the true value. compalab.org Deuterated internal standards help to improve accuracy by compensating for analyte losses during sample preparation and matrix effects that can suppress or enhance the analyte signal. researchgate.net Recovery studies, where known amounts of analyte are added to a sample matrix and the measured amount is compared to the expected amount, are used to assess accuracy. Methods utilizing this compound as an internal standard have shown good recovery rates. researchgate.net One GC-FID method for quantifying o-cresol in urine reported mean recoveries ranging between 95.4% and 110.6%. researchgate.net Another method using this compound showed recovery percentages ranging from 92% to 100%. researchgate.net

Reproducibility: Reproducibility refers to the ability of a method to yield similar results when performed by different analysts, in different laboratories, or using different equipment. While the search results didn't provide specific data on inter-laboratory reproducibility for o-cresol analysis using this compound, the principles of using internal standards contribute to better method robustness and, consequently, improved reproducibility across different settings. The use of validated methods with established precision and accuracy data, often obtained using internal standards, is a prerequisite for ensuring reproducibility.

Inter-laboratory Comparability and Proficiency Testing Frameworks

Inter-laboratory comparisons and proficiency testing (PT) schemes are external quality assurance measures used to evaluate the performance of laboratories and ensure the comparability of analytical results between different laboratories. compalab.orgisobudgets.com These programs involve the analysis of the same or similar samples by multiple laboratories, and the results are compared against a reference value or against the results of other participants. compalab.orgisobudgets.com

Future Directions and Emerging Research Avenues for O Cresol D8

Advancements in Automated and High-Throughput Isotopic Labeling Technologies

The production of isotopically labeled compounds, including o-Cresol-d8, can face challenges related to synthesis efficiency, cost, and scalability. Traditional batch synthesis methods often have limitations in production capacity and require significant time for heating, cooling, and purification steps tn-sanso.co.jp. Advancements in automated and high-throughput isotopic labeling technologies are crucial for increasing the availability and reducing the cost of compounds like this compound, thereby facilitating their wider use in research and routine analysis.

Emerging techniques such as flow synthesis offer a promising approach for the continuous and efficient production of deuterated aromatic compounds tn-sanso.co.jp. This method can enhance reaction efficiency and throughput compared to conventional batch processes tn-sanso.co.jp. Hydrogen-deuterium (H-D) exchange reactions, often catalyzed by metals, are key to incorporating deuterium (B1214612) into organic molecules researchgate.netsnnu.edu.cn. Future developments in catalyst design and reaction conditions for site-selective H-D exchange could lead to more efficient and specific labeling of o-cresol (B1677501) to produce this compound with high isotopic enrichment snnu.edu.cngoogle.com. The integration of microwave technology into flow reactors is another area of advancement that has shown improved reaction efficiency and throughput for synthesizing deuterated aromatic compounds tn-sanso.co.jp.

Increased automation in the synthesis and purification of deuterated standards would address current limitations and support large-scale studies requiring significant quantities of this compound. acs.org

Integration of this compound in Multi-Omics Research and Systems Biology

Multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and other omics disciplines, provide a comprehensive view of biological systems. Stable isotope-labeled standards are indispensable in quantitative multi-omics, particularly in mass spectrometry-based metabolomics, for accurate quantification of endogenous metabolites and exogenous compounds oup.comcaymanchem.comresearchgate.netlucerna-chem.ch.

o-Cresol is a known human xenobiotic metabolite, notably a minor urinary metabolite of toluene (B28343) ebi.ac.uk. As a deuterated analog, this compound can serve as a critical internal standard in metabolomic studies investigating exposure to or metabolism of toluene and related aromatic compounds. ebi.ac.uknih.gov Integrating this compound into multi-omics workflows would enable researchers to precisely quantify o-cresol levels alongside a wide range of other metabolites and biomolecules, providing a more complete picture of the biological impact of such exposures within a systems biology framework.

Future research could explore the use of this compound in flux analysis studies to trace the metabolic fate of o-cresol or its precursors in biological systems. While challenges exist with potential deuterium exchange in certain biological environments or under specific analytical conditions hilarispublisher.com, careful selection of labeling sites and optimization of analytical methods can mitigate these issues hilarispublisher.com. The application of this compound in high-throughput bioanalytical methods is essential for robust quantification in large-scale multi-omics studies. acs.orgresearchgate.netsplendidlab.com

Expanding Applications in Environmental Geochemistry and Biogeochemical Cycling

Isotope tracers play a vital role in understanding environmental processes, including the fate, transport, and transformation of organic contaminants in environmental geochemistry and biogeochemical cycling fiveable.meconfex.com. Deuterium, as a stable isotope of hydrogen, is a valuable tracer for studying water movement and biogeochemical processes fiveable.me.

o-Cresol is an environmental pollutant originating from various sources mdpi.com. This compound has the potential for expanded applications as a tracer to investigate the environmental behavior of o-cresol. This could include tracking its transport in water and soil, studying its degradation pathways by microorganisms or abiotic processes, and assessing its persistence in different environmental compartments. sigmaaldrich.comisotope.comlgcstandards.com

Using this compound as a spike in microcosm or field studies could provide valuable quantitative data on degradation rates and the formation of transformation products. While research on the microbial degradation of unlabeled o-cresol exists mdpi.com, employing this compound would allow for more precise measurements of degradation kinetics and the identification of metabolites using mass spectrometry. The application of multi-tracer inference, combining this compound with other isotopic tracers, could offer deeper insights into the complex interactions and processes governing the cycling of aromatic compounds in the environment.

Innovations in Spectroscopic and Chromatographic Techniques for Deuterated Compounds

The accurate detection and quantification of this compound, often present at low concentrations in complex matrices, rely heavily on advanced spectroscopic and chromatographic techniques. Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) are the primary analytical platforms for analyzing this compound and its non-labeled analog. caymanchem.comresearchgate.netlucerna-chem.chnih.gov

Future innovations in these techniques will enhance the capabilities for analyzing deuterated compounds. This includes the development of more sensitive mass analyzers, faster chromatographic separation methods, and improved data processing algorithms for distinguishing and quantifying isotopologues acs.orgbrightspec.com. Techniques like headspace solid-phase microextraction (SPME) coupled with GC/MS have already been successfully applied for the determination of cresols using this compound as an internal standard ebi.ac.uknih.gov. Further optimization of sample preparation techniques to minimize matrix effects and improve analyte recovery will be crucial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。